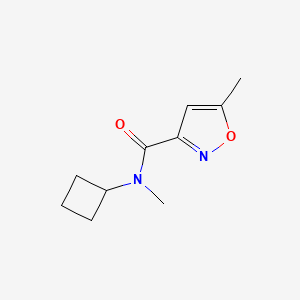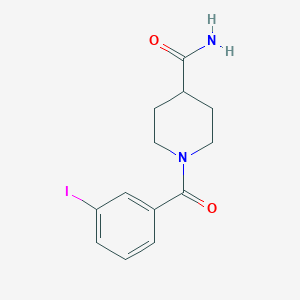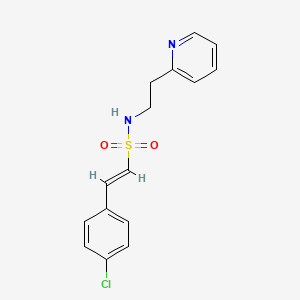
N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity :
- The synthesis of glycosylthiocarboxamides, leading to compounds like 2-D-ribofuranosylthiazole-4-carboxamide, demonstrates potential antiviral activity. These compounds were tested for activity against herpes virus, parainfluenza virus, and rhinovirus, showing significant inhibitory effects on guanine nucleotide biosynthesis (Srivastava et al., 1977).
Pharmacokinetics Studies :
- Studies on 5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) show its metabolic process in different species, highlighting its transformation into cytotoxic metabolites. This research is crucial for understanding the pharmacokinetics of similar compounds (Vincent et al., 1984).
Synthesis of Functionalized Amino Acid Derivatives :
- Research on the synthesis of functionalized amino acid derivatives, including N-substituted oxazolidine carboxamides, has implications for designing anticancer agents. These compounds showed cytotoxicity against various cancer cell lines, providing a foundation for further cancer research (Kumar et al., 2009).
Synthesis of Oxazoles :
- The synthesis of oxazoles, like dimethyl 4,5-dihydro-5-(phenylthio)oxazole-4,4-dicarboxylates, has been explored for potential applications in medicinal chemistry and organic synthesis (Shapiro, 1993).
Antiviral Activity of Cyclization Products :
- The cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate resulted in compounds with moderate virucidal activity. This research provides insights into new potential antiviral agents (Modzelewska-Banachiewicz & Kamińska, 2001).
Chemotherapy Research :
- Research on 5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxamide (DTIC) in mice models has shown significant tumor regression, providing important data for chemotherapy applications (Vecchi et al., 1976).
Antibacterial Agents :
- The synthesis and QSAR studies of novel antibacterial agents, such as benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrate potential in combating bacterial infections (Palkar et al., 2017).
Macrolide Synthesis :
- The photooxygenation of oxazoles for the synthesis of macrolides, including recifeiolide and curvularin, represents a novel approach in organic synthesis and drug development (Wasserman et al., 1981).
Cyclin-Dependent Kinase Inhibitors :
- N-Acyl-2-aminothiazoles, such as BMS-387032, have been identified as selective inhibitors of CDK2/cycE with antitumor activity, highlighting the therapeutic potential in cancer treatment (Misra et al., 2004).
Propriétés
IUPAC Name |
N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-6-9(11-14-7)10(13)12(2)8-4-3-5-8/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBKBBRFZGURTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(C)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate](/img/structure/B2735630.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2735631.png)

![N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2735634.png)
![N-cyclopropyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B2735638.png)
![Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B2735639.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2735641.png)
![3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2735642.png)
![N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2735643.png)
![2-{3-[4-methyl-6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2735645.png)

